molecular formula C21H21ClO2 B8728976 4,4-Dimethoxytrityl chloride

4,4-Dimethoxytrityl chloride

Cat. No.: B8728976
M. Wt: 340.8 g/mol
InChI Key: QMQXVNHINOVNSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance and Multifaceted Role as a Protecting Group in Research Chemistry

The significance of 4,4'-Dimethoxytrityl chloride in research chemistry lies in its effectiveness and versatility as a protecting group for hydroxyl and, to a lesser extent, thiol groups. biosynth.comspeqtus.in Its bulky nature allows it to react selectively with the sterically accessible primary hydroxyl group of a nucleoside, leaving other hydroxyl groups untouched. This selectivity is paramount in the synthesis of complex molecules where multiple reactive sites must be differentiated. ajchem-a.com

The key advantages of the DMT group are the ease of its introduction and, crucially, the specific conditions required for its removal (deprotection). The bond it forms is stable enough to withstand various reaction conditions but can be readily cleaved by mild acids, such as 3% dichloroacetic acid (DCA) or trichloroacetic acid (TCA). nih.govyale.edu This acid-lability is enhanced by the two electron-donating methoxy (B1213986) groups, which stabilize the resulting dimethoxytrityl carbocation intermediate formed during cleavage. missouri.edu This stable carbocation has a distinctive, intense orange color, which provides a convenient visual method for monitoring the progress of the deprotection step during automated oligonucleotide synthesis. scienceblogs.comwikipedia.org

This controlled lability makes DMT-Cl an invaluable tool in:

Oligonucleotide Synthesis : It is the standard protecting group for the 5'-hydroxyl function of nucleosides in the widely used phosphoramidite (B1245037) method for DNA and RNA synthesis. chemimpex.comatdbio.com This protection prevents self-polymerization and allows for the sequential, directional building of the oligonucleotide chain. atdbio.com

Pharmaceutical Development : The synthesis of many therapeutic nucleoside analogs, which are modified versions of natural nucleosides, relies on DMT-Cl. These analogs are foundational to the development of new antiviral and anticancer drugs. chemimpex.com

Complex Molecule Synthesis : In multi-step organic synthesis, DMT-Cl facilitates the construction of complex architectures by temporarily shielding hydroxyl groups, enabling chemists to perform reactions on other parts of the molecule with high precision. chemimpex.comajchem-a.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H21ClO2

Molecular Weight

340.8 g/mol

IUPAC Name

2-[chloro(diphenyl)methyl]-5,5-dimethoxycyclohexa-1,3-diene

InChI

InChI=1S/C21H21ClO2/c1-23-20(24-2)15-13-19(14-16-20)21(22,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-15H,16H2,1-2H3

InChI Key

QMQXVNHINOVNSD-UHFFFAOYSA-N

Canonical SMILES

COC1(CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl)OC

Origin of Product

United States

Synthetic Methodologies for 4,4 Dimethoxytrityl Chloride

Conventional Synthesis Routes for 4,4'-Dimethoxytrityl Chloride

Conventional methods for synthesizing 4,4'-Dimethoxytrityl chloride are well-established, typically involving Friedel-Crafts reactions and subsequent derivatization steps. These routes have been foundational in making DMT-Cl accessible for research and commercial applications.

Classical Preparation from Precursors and Catalysts

The primary classical method for preparing 4,4'-Dimethoxytrityl chloride is through a Friedel-Crafts reaction. This approach involves the reaction of a benzotrihalide, such as benzotrichloride (B165768), with an excess of anisole (B1667542) in the presence of a Lewis acid catalyst. allindianpatents.comquickcompany.in Aluminum chloride (AlCl₃) is a commonly employed catalyst for this electrophilic aromatic substitution. chemicalbook.com

The process typically involves mixing benzotrichloride with the Lewis acid catalyst, followed by the controlled, dropwise addition of anisole. allindianpatents.com The reaction is often performed in solvents like carbon disulfide, nitrobenzene, or dichloromethane (B109758). allindianpatents.comquickcompany.in After the initial reaction, the intermediate complex is hydrolyzed, and the resulting product is extracted and purified. This one-pot synthesis directly yields the DMT-Cl, although it is often synthesized via its alcohol intermediate for better purity control.

ParameterDetailsSource(s)
Precursors Benzotrichloride, Anisole quickcompany.in
Catalyst Aluminum chloride (AlCl₃) chemicalbook.com
Solvent Dichloromethane, Carbon disulfide, Nitrobenzene allindianpatents.comquickcompany.in
Reaction Time 6-10 hours quickcompany.inchemicalbook.com
Temperature 0-30°C quickcompany.inchemicalbook.com
Yield ~80-91% allindianpatents.com

Derivatization from 4,4'-Dimethoxytrityl Alcohol (DMT-OH)

A widely used and often preferred conventional route involves a two-step process where 4,4'-Dimethoxytrityl alcohol (DMT-OH) is first synthesized and isolated before being converted into the final chloride product. This method allows for the purification of the intermediate alcohol, leading to a higher purity of the final DMT-Cl.

The initial synthesis of DMT-OH follows the same Friedel-Crafts pathway as described previously, where benzotrichloride and anisole react in the presence of a Lewis acid. allindianpatents.com However, the reaction is intentionally worked up through hydrolysis, for instance, by adding dilute hydrochloric acid, to isolate the 4,4'-dimethoxytritanol intermediate. allindianpatents.comchemicalbook.com

In the second step, the purified DMT-OH is converted to 4,4'-Dimethoxytrityl chloride. This is achieved by treating the alcohol with a chlorinating agent. Common reagents for this conversion include acetyl chloride, thionyl chloride, or oxalyl chloride in the presence of a suitable solvent like benzene (B151609), toluene, or dichloromethane. allindianpatents.comgoogle.com The final product, DMT-Cl, often crystallizes from the solution and can be recovered by filtration, washed, and dried under vacuum. allindianpatents.com This two-step approach can yield a final product with a purity exceeding 99%. google.com

Emerging and Optimized Synthetic Approaches for 4,4'-Dimethoxytrityl Chloride

Research and industrial process development have focused on optimizing the synthesis of DMT-Cl to improve yield, purity, and environmental safety, and to reduce costs.

Catalyst-Mediated Synthesis of 4,4'-Dimethoxytrityl Chloride

Optimized approaches in catalyst-mediated synthesis have focused on refining the conditions of the classical Friedel-Crafts reaction. This includes the selection of various Lewis acid catalysts beyond aluminum chloride, such as aluminum tribromide, zinc chloride, boron trichloride, and boron trifluoride, to modulate reactivity and yield. allindianpatents.comquickcompany.in Process patents describe specific molar ratios of the catalyst relative to the benzotrichloride precursor, typically in the range of 1.0 to 1.5, to maximize efficiency. quickcompany.in

A significant area of optimization has been in solvent use. Efforts have been made to replace hazardous solvents like benzene and carbon disulfide with less toxic alternatives. quickcompany.in Some improved processes utilize a single chlorinated solvent, such as dichloromethane or monochlorobenzene, throughout the entire reaction sequence, from the initial Friedel-Crafts reaction to the final chlorination and purification steps. quickcompany.in This strategy simplifies the process, reduces environmental impact, and allows for the recovery and reuse of the solvent, making the synthesis more economical for industrial-scale production. quickcompany.inchemicalbook.com

Solvent-Free Synthetic Methodologies for 4,4'-Dimethoxytrityl Chloride Preparation

While significant optimizations have focused on reducing the volume and toxicity of solvents, and on implementing solvent recycling programs, truly solvent-free synthetic methods for the preparation of 4,4'-Dimethoxytrityl chloride are not widely reported in scientific literature. The conventional synthesis methods are heavily reliant on solvents to facilitate the reaction between the solid and liquid precursors, to control reaction temperature, and to enable product purification through extraction and crystallization. Current "greener" approaches focus on the use of single, recoverable solvents rather than the complete elimination of them. quickcompany.in

Microwave-Assisted Synthetic Protocols for 4,4'-Dimethoxytrityl Chloride

Microwave-assisted synthesis is a well-known technique in organic chemistry used to accelerate reaction rates and improve yields. However, a review of the available scientific literature and patents indicates a lack of specific, established protocols for the synthesis of 4,4'-Dimethoxytrityl chloride using this technology. While microwave irradiation is employed in the synthesis of many complex organic and heterocyclic compounds, its application to the specific industrial-scale production of DMT-Cl has not been prominently documented.

Mechanistic Principles of 4,4 Dimethoxytrityl Protection in Chemical Reactions

Formation and Stability of the 4,4'-Dimethoxytrityl Cation

The function of 4,4'-Dimethoxytrityl chloride (DMT-Cl) as a protecting group is intrinsically linked to the formation of the 4,4'-dimethoxytrityl (DMT) cation. This carbocation is generated when the chloride ion departs from the central carbon atom of DMT-Cl. The process can be described as a heterolytic cleavage of the C-Cl bond, which results in the exceptionally stable DMT carbocation and a chloride ion.

The stability of carbocations can be quantified using pKR+ values, which measure their stability in an aqueous solution. A higher pKR+ value indicates greater stability. The DMT cation has a significantly higher pKR+ value compared to the unsubstituted trityl cation, underscoring its enhanced stability.

Table 1: Comparison of pKR+ values for various trityl cations
CationpKR+
Trityl (Triphenylmethyl)-6.63
4-Methoxytrityl (MMT)-3.40
4,4'-Dimethoxytrityl (DMT)-0.19

Nucleophilic Addition and Ether Formation with 4,4'-Dimethoxytrityl Chloride

The reaction between DMT-Cl and an alcohol, such as the 5'-hydroxyl group of a nucleoside, proceeds through a nucleophilic substitution to form a stable ether linkage. innospk.com Given the high stability of the DMT cation, the reaction mechanism has significant SN1 character. The initial, rate-determining step is the formation of the DMT cation. This electrophilic cation is then quickly attacked by the nucleophilic hydroxyl group of the alcohol.

The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), which also serves as the solvent. ajchem-a.comresearchgate.net The base neutralizes the hydrochloric acid (HCl) byproduct, shifting the equilibrium toward the formation of the protected ether product. ajchem-a.comlibretexts.org The use of aprotic solvents like dichloromethane (B109758) or acetonitrile (B52724) is also common. researchgate.net

The general mechanism is as follows:

Formation of the DMT cation: DMT-Cl ⇌ DMT⁺ + Cl⁻

Nucleophilic attack: R-OH + DMT⁺ → R-O⁺(H)-DMT

Deprotonation: R-O⁺(H)-DMT + Base → R-O-DMT + Base-H⁺

Regioselectivity and Stereoelectronic Control in 4,4'-Dimethoxytrityl Protection

A key advantage of DMT-Cl is its high regioselectivity for primary hydroxyl groups over more substituted secondary and tertiary hydroxyls. nih.govrsc.org This selectivity is primarily due to the large steric bulk of the DMT group. researchgate.net The voluminous nature of the protecting group hinders its approach to sterically congested secondary and tertiary hydroxyls, making the reaction with the more accessible primary hydroxyls significantly faster. researchgate.netumich.edu

This steric hindrance is fundamental to its application in oligonucleotide synthesis, where selective protection of the primary 5'-hydroxyl group of a nucleoside is required in the presence of the secondary 3'-hydroxyl group. researchgate.net Under controlled reaction conditions, DMT-Cl reacts preferentially at the 5'-position, enabling the directional synthesis of nucleic acid chains. umich.edu While the reaction is highly selective, conditions can be managed to minimize the protection of the 3'-hydroxyl group. Studies have shown that the removal of a DMT group from a secondary hydroxyl is slower than from a primary one under acidic conditions. nih.govresearchgate.net

Table 2: Illustrative Relative Rates of Reaction of DMT-Cl with Alcohols
Alcohol TypeRelative Rate of Reaction
Primary1
Secondary~10⁻² - 10⁻³
Tertiary~10⁻⁵

Note: The relative rates are approximate and can vary based on specific substrates and reaction conditions.

While primarily used for hydroxyl groups, DMT-Cl can also protect other nucleophiles, including thiols (sulfur) and amines (nitrogen). ajchem-a.comrsc.org Thiols are soft nucleophiles and react efficiently with the soft DMT cation to form stable thioethers. nih.gov

The protection of nitrogen-containing nucleophiles, such as the exocyclic amino groups on the nucleobases adenine, guanine, and cytosine, is also possible. ajchem-a.comrsc.org However, in the context of oligonucleotide synthesis, the primary 5'-hydroxyl group is more reactive toward DMT-Cl than these amino groups due to its greater accessibility. researchgate.netumich.edu To prevent any undesired side reactions during synthesis, the exocyclic amino groups of nucleobases are typically protected with other groups (e.g., benzoyl, isobutyryl) before the 5'-hydroxyl group is reacted with DMT-Cl. sigmaaldrich.comresearchgate.netnih.gov The monomethoxytrityl (MMT) group is sometimes preferred for protecting primary amines as it is more stable than DMT under synthesis conditions. glenresearch.com

Advanced Applications of 4,4 Dimethoxytrityl Chloride in Complex Chemical Synthesis

Central Role in Oligonucleotide and Nucleoside Chemistry Research

The chemical synthesis of DNA and RNA oligonucleotides is a stepwise process that relies heavily on the use of protecting groups to prevent undesired side reactions. In this context, 4,4'-Dimethoxytrityl chloride has established itself as the preferred protecting group for the 5'-hydroxyl function of nucleosides.

5'-Hydroxyl Group Protection in Deoxyribonucleic Acid (DNA) Synthesis

In the synthesis of DNA, DMT-Cl is employed to selectively protect the 5'-hydroxyl group of deoxyribonucleosides, including deoxyadenosine, deoxyguanosine, deoxycytidine, and thymidine. This protection is crucial to ensure that the chain elongation occurs specifically at the 3'-position during the coupling step with the next phosphoramidite (B1245037) monomer. The steric bulk of the DMT group favors reaction at the more accessible primary 5'-hydroxyl group over the secondary 3'-hydroxyl group. researchgate.net The protection step, known as tritylation, involves the reaction of the deoxyribonucleoside with DMT-Cl in a suitable solvent like pyridine (B92270). atdbio.com

Once the 5'-hydroxyl group is protected, the 3'-hydroxyl group is typically phosphitylated to create a phosphoramidite monomer, the building block for solid-phase synthesis. biotage.com The synthesis cycle begins with the deprotection (detritylation) of the 5'-hydroxyl group of the nucleoside attached to the solid support. atdbio.comsigmaaldrich.com This is achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), in a non-aqueous solvent like dichloromethane (B109758). sigmaaldrich.com The resulting free 5'-hydroxyl group is then ready to react with the incoming phosphoramidite monomer, extending the DNA chain. sigmaaldrich.com

Synthesis of Modified Nucleosides and Nucleotide Analogs Utilizing 4,4-Dimethoxytrityl Protection

The synthesis of modified nucleosides and nucleotide analogs is crucial for various applications, including the development of therapeutic oligonucleotides and molecular probes. chemimpex.com DMT-Cl plays a vital role in the synthesis of these modified building blocks by protecting the 5'-hydroxyl group, allowing for chemical modifications at other positions of the nucleoside, such as the sugar moiety or the heterocyclic base. nih.gov

For instance, modifications at the 2'-position of the ribose sugar, such as the introduction of a 2'-O-Methoxyethyl (2'-O-MOE) group, are common in antisense oligonucleotides to enhance properties like nuclease resistance. tandfonline.com The synthesis of these modified ribonucleosides begins with the protection of the 5'-hydroxyl group using DMT-Cl, followed by the desired modification at the 2'-position. tandfonline.com The DMT group's stability to a wide range of reaction conditions makes it an ideal choice for multi-step syntheses of complex nucleoside analogs. chemimpex.com

Methodological Frameworks in Solid-Phase Oligonucleotide Synthesis with 4,4-Dimethoxytrityl Chloride

Solid-phase oligonucleotide synthesis is an automated, cyclical process that enables the rapid and efficient production of synthetic DNA and RNA. atdbio.combiotage.com The use of DMT-Cl is central to this methodology. The synthesis is typically carried out on a solid support, such as controlled pore glass (CPG) or polystyrene, to which the first nucleoside is attached. atdbio.combiotage.com

The synthesis cycle consists of four main steps:

Detritylation: The removal of the 5'-DMT protecting group from the support-bound nucleoside using a mild acid to expose the 5'-hydroxyl group. atdbio.comsigmaaldrich.com

Coupling: The reaction of the free 5'-hydroxyl group with an incoming phosphoramidite monomer, activated by a catalyst like tetrazole, to form a phosphite (B83602) triester linkage. sigmaaldrich.com

Capping: The acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences.

Oxidation: The conversion of the unstable phosphite triester to a more stable phosphate (B84403) triester using an oxidizing agent like iodine in the presence of water. sigmaaldrich.com

This cycle is repeated until the desired oligonucleotide sequence is assembled. The efficiency of each coupling step can be monitored by measuring the absorbance of the DMT cation released during the detritylation step. atdbio.comthermofisher.com

StepReagentsPurpose
Detritylation Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in DichloromethaneRemoval of the 5'-DMT protecting group to expose the hydroxyl group for the next coupling reaction. sigmaaldrich.com
Coupling Phosphoramidite monomer and an activator (e.g., tetrazole)Formation of a new phosphite triester bond between the growing chain and the incoming nucleotide. sigmaaldrich.com
Capping Acetic anhydride (B1165640) and 1-methylimidazoleAcetylation of unreacted 5'-hydroxyl groups to prevent the formation of shorter, incorrect sequences.
Oxidation Iodine in the presence of water and pyridineConversion of the unstable phosphite triester linkage to a stable phosphate triester linkage. sigmaaldrich.com

Contributions to Therapeutic Oligonucleotide Development through 4,4-Dimethoxytrityl Chemistry

The development of therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), has been greatly facilitated by the advancements in chemical synthesis, where DMT-Cl plays a crucial role. chemimpex.com These therapeutic modalities often incorporate chemical modifications to improve their stability, delivery, and efficacy.

The synthesis of these modified oligonucleotides relies on the robust and well-established phosphoramidite chemistry, with DMT-Cl as the key 5'-hydroxyl protecting group. The ability to synthesize large quantities of high-purity modified oligonucleotides is essential for preclinical and clinical studies. tandfonline.comquickcompany.in The reliability and efficiency of DMT chemistry have been instrumental in advancing the field of nucleic acid therapeutics. innospk.com

Versatile Applications in General Organic Synthesis

While its primary application is in nucleic acid chemistry, the utility of 4,4'-Dimethoxytrityl chloride extends to general organic synthesis as a selective protecting group for primary hydroxyl groups. nbinno.com Its steric bulk allows for the preferential protection of less hindered primary alcohols in the presence of more hindered secondary or tertiary alcohols. researchgate.net

Strategic Protection of Hydroxyl Groups in Multi-Step Synthetic Pathways

The primary and most widespread application of 4,4'-dimethoxytrityl chloride is the protection of hydroxyl (-OH) groups, especially primary alcohols. highfine.com In multi-step syntheses, molecules often possess multiple hydroxyl groups with varying reactivities. DMT-Cl offers a strategic solution by selectively reacting with the most accessible or reactive hydroxyl group, typically a primary one, due to the steric bulk of the dimethoxytrityl group. researchgate.net This selectivity is crucial for achieving high precision and avoiding unwanted side reactions. chemimpex.comajchem-a.com

The DMT group forms a stable ether linkage with the hydroxyl group, effectively masking its reactivity during subsequent chemical transformations. ajchem-a.com This protection is compatible with a wide range of reaction conditions, making it a versatile tool for chemists. chemimpex.com When the synthetic sequence requires the hydroxyl group to be revealed, the DMT ether is readily cleaved by treatment with a mild acid, such as trifluoroacetic acid (TFA) or dichloroacetic acid. ajchem-a.comresearchgate.net This strategic protection and deprotection allows for the controlled and sequential manipulation of different parts of a complex molecule, leading to more efficient and higher-yielding synthetic routes. chemimpex.com

The table below illustrates the typical conditions for the protection of a primary hydroxyl group with DMT-Cl and its subsequent deprotection.

StepReagents and ConditionsPurpose
Protection 4,4'-Dimethoxytrityl chloride (DMT-Cl), Pyridine, Room TemperatureTo selectively protect the primary hydroxyl group.
Deprotection Trifluoroacetic acid (TFA) in an inert solvent (e.g., Dichloromethane)To remove the DMT protecting group and regenerate the hydroxyl functionality.

This table provides a generalized overview of the reaction conditions.

Facilitation of Natural Product Synthesis via 4,4-Dimethoxytrityl Protection

The synthesis of natural products often involves intricate molecular architectures with numerous reactive functional groups. The strategic use of protecting groups like DMT is indispensable in the total synthesis of these complex molecules. By selectively masking hydroxyl groups, DMT-Cl enables chemists to carry out transformations on other parts of the molecule without interference. ajchem-a.com

A significant area where DMT-Cl has proven invaluable is in the synthesis of nucleoside analogs, which are crucial components of many antiviral and anticancer drugs. nbinno.com For instance, in the synthesis of L-nucleoside derivatives with potential anticancer activity, DMT-Cl is used to reliably protect the 5'-hydroxyl group while other chemical modifications are performed on the nucleoside structure. The stability of the DMT group under various reaction conditions and its clean removal under mild acidic conditions are key to the successful synthesis of these complex therapeutic agents. ajchem-a.com

Selective Protection of Polyhydroxy Compounds in Complex Organic Molecules

Polyhydroxy compounds, such as diols and glycols, are common structural motifs in many biologically active molecules, including carbohydrates. ajchem-a.com The selective protection of one hydroxyl group in the presence of others is a significant challenge in organic synthesis. Due to its steric hindrance, 4,4'-dimethoxytrityl chloride exhibits a strong preference for reacting with primary hydroxyl groups over secondary or tertiary ones. highfine.comresearchgate.net

This regioselectivity is a powerful tool for chemists, allowing for the differentiation of hydroxyl groups in polyols. For example, in the synthesis of mono-DMT-protected derivatives of glycols and diols, reaction conditions can be manipulated to favor the protection of a single primary hydroxyl group. ajchem-a.com This selective protection then allows for further chemical modifications at the unprotected hydroxyl positions. The ability to selectively protect one hydroxyl group in a polyol is a critical step in the synthesis of many complex molecules, including various pharmaceuticals and fine chemicals. chemimpex.comajchem-a.com

The following table summarizes the selectivity of DMT-Cl for different types of hydroxyl groups.

Hydroxyl Group TypeReactivity with DMT-ClRationale
Primary (-CH₂OH) HighLess sterically hindered, more accessible.
Secondary (>CHOH) LowMore sterically hindered.
Tertiary (>COH) Very Low/NegligibleHighly sterically hindered.

This table illustrates the general trend in reactivity.

Synthesis of Glycoconjugates and Glycodendrimers Incorporating 4,4-Dimethoxytrityl Groups

Glycoconjugates and glycodendrimers are complex molecules that play crucial roles in various biological processes. Their synthesis requires precise control over the reactivity of multiple hydroxyl groups present in the carbohydrate building blocks. nih.gov 4,4'-dimethoxytrityl chloride is an essential tool in carbohydrate chemistry for the selective protection of the primary hydroxyl group (typically at the 6-position of a pyranose ring). uq.edu.au

By protecting the primary hydroxyl group with DMT-Cl, chemists can selectively perform glycosylation reactions at other hydroxyl positions, allowing for the controlled assembly of oligosaccharides. The DMT group can be selectively removed under acidic conditions without affecting other protecting groups that may be present on the carbohydrate, enabling the stepwise construction of complex glycan structures. This strategy is fundamental to the synthesis of glycoconjugates, where carbohydrates are linked to other biomolecules, and glycodendrimers, which are highly branched, tree-like structures with a carbohydrate core.

Protective Strategies for Sulfhydryl and Amine Functionalities with this compound

While predominantly used for protecting hydroxyl groups, the utility of 4,4'-dimethoxytrityl chloride extends to the protection of other nucleophilic functional groups, such as sulfhydryl (thiol) and primary amine groups. biosynth.comtubitak.gov.tr

Sulfhydryl Group Protection: Thiols can be protected as S-DMT thioethers. The DMT group is considered a super-labile protecting group for the thiol of cysteine, being even more labile than the monomethoxytrityl (MMT) group. luxembourg-bio.com This allows for the selective deprotection of the thiol group under very mild conditions, which is advantageous in the synthesis of peptides and other molecules containing sensitive functional groups. glenresearch.com

Amine Group Protection: Primary amines can be protected with DMT-Cl to form N-DMT derivatives. rsc.org The resulting N-DMT bond is stable under many reaction conditions but can be cleaved under acidic conditions, similar to O-DMT ethers. This allows for the selective deprotection of the amine in the presence of other acid-labile or base-labile protecting groups. rsc.org Studies have shown that in molecules containing both hydroxyl and primary amino groups, the nitrogen atom is often the more reactive center and is protected more readily than the oxygen atom. tubitak.gov.trmdpi.org

The table below provides a comparative overview of the lability of the DMT group on different functionalities.

Protected GroupLinkageRelative Lability to Acid
Hydroxyl O-DMTHigh
Sulfhydryl S-DMTVery High
Primary Amine N-DMTHigh

This table indicates the general ease of removal of the DMT group under acidic conditions.

Strategies for Deprotection of 4,4 Dimethoxytrityl Ethers in Research Contexts

Acid-Catalyzed Deprotection of 4,4'-Dimethoxytrityl Groups

Acid-catalyzed cleavage remains the most prevalent method for the deprotection of DMT ethers. The mechanism involves the protonation of the ether oxygen, followed by the departure of the highly stable, resonance-stabilized dimethoxytrityl carbocation, which is characterized by a vibrant orange color. glenresearch.com The efficiency of this reaction is highly dependent on the choice of acid, solvent, temperature, and reaction time.

The optimization of detritylation conditions is a balancing act between achieving complete removal of the DMT group and minimizing acid-induced damage to the substrate, particularly in oligonucleotide synthesis. tandfonline.com Over-exposure to strong acids can lead to significant depurination, especially at adenosine (B11128) and guanosine (B1672433) residues. phenomenex.comglenresearch.comoup.com Conversely, incomplete detritylation results in failure sequences (n-1) that are difficult to separate from the full-length product. tandfonline.com

Commonly used acidic reagents include dichloroacetic acid (DCA) and trichloroacetic acid (TCA) in an inert solvent like dichloromethane (B109758) (DCM) or toluene. oup.comresearchgate.net Research has shown that the DMT group can be completely removed under much milder acidic conditions than those traditionally used in automated solid-phase synthesis. nih.govresearchgate.net For instance, studies have reassessed the optimal concentrations and times, finding that 3% TCA or 1.5% DCA in dry DCM for 20 or 60 seconds, respectively, can be effective. researchgate.netresearchgate.net The choice of solvent is also critical, as solvents like acetonitrile (B52724) can bind to the acid, reducing its effectiveness and slowing the detritylation rate. researchgate.netthieme-connect.com

Recent efforts have also explored alternative conditions to further minimize side reactions. A "warming-up" strategy has been developed, where the DMT group is effectively removed in mildly acidic buffers (pH 4.5-5.0) by slightly raising the temperature to around 40°C. nih.gov This approach avoids the use of strong acids and has been shown to prevent detectable depurination. nih.gov For large-scale synthesis, modifications such as performing the reaction at a reduced temperature (e.g., 10°C) and a controlled pH (e.g., 2.5-3.0) have been shown to decrease the rate of depurination while increasing the rate of detritylation. google.com

Below is a data table summarizing various acidic reagents and conditions for detritylation.

Acidic ReagentConcentrationSolventTypical ConditionsKey Findings/NotesReference
Trichloroacetic Acid (TCA)2-3%Dichloromethane (DCM)20-60 seconds, Room Temp.Fast and effective, but higher risk of depurination compared to DCA. glenresearch.comoup.com glenresearch.comoup.comresearchgate.net
Dichloroacetic Acid (DCA)1.5-3%Dichloromethane (DCM) or Toluene60-180 seconds, Room Temp.Milder than TCA, leading to less depurination; preferred for large-scale synthesis. tandfonline.comoup.comresearchgate.netnih.gov tandfonline.comoup.comresearchgate.netnih.gov
Acetic Acid80%Aqueous20-30 minutes, Room Temp.Commonly used for post-synthesis, manual detritylation. nih.govthermofisher.com nih.govthermofisher.com
Formic Acid-AqueouspH ~2.5, 10°CUsed as an alternative to acetic acid in large-scale synthesis with comparable detritylation and depurination rates. google.com google.com
Mildly Acidic Buffers (e.g., TEAA)50 mMAqueouspH 4.5-5.0, 40°C, 1 hour"Warming-up" strategy that avoids strong acids and minimizes depurination. nih.gov nih.gov

The efficiency of the detritylation step is routinely monitored in real-time during automated oligonucleotide synthesis. This is possible because the cleavage of the DMT group releases the 4,4'-dimethoxytrityl cation, which has a strong chromophore and exhibits a characteristic bright orange color. thermofisher.com This cation has a distinct absorbance maximum, which allows for its quantification using UV-Vis spectrophotometry. thermofisher.com

By measuring the absorbance of the acidic solution flowing from the synthesis column at each cycle, the amount of released DMT cation can be determined. This value is directly proportional to the coupling efficiency of the previous step. thermofisher.com This "trityl assay" is a critical diagnostic tool for assessing the performance of an automated DNA synthesizer. thieme-connect.comthermofisher.com A modified trityl group bearing a pyrenyl residue has been used for even more precise fluorescent detection of detritylation. glenresearch.com In addition to real-time spectrophotometric monitoring, reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used to analyze the reaction mixture, allowing for the separation and quantification of the DMT-on starting material and the DMT-off product. nih.govgoogle.comglenresearch.com

TechniquePrincipleApplicationReference
UV-Vis SpectrophotometryMeasurement of the strong absorbance of the orange-colored DMT carbocation.Real-time, quantitative monitoring of stepwise coupling yield in automated synthesis. thieme-connect.comthermofisher.com
Fluorescence SpectroscopyDetection of fluorescently modified trityl groups for enhanced sensitivity.Highly sensitive monitoring of detritylation. glenresearch.com
Reverse-Phase HPLC (RP-HPLC)Separation of hydrophobic DMT-on and less hydrophobic DMT-off oligonucleotides.Post-reaction analysis of deprotection efficiency and product purity. nih.govgoogle.comglenresearch.com

During acid-catalyzed detritylation, the released DMT cation is a reactive electrophile. If not neutralized, it can re-react with the newly freed 5'-hydroxyl group, hindering the reaction from reaching completion. google.com Furthermore, the cation can cause unwanted side reactions, such as the alkylation of electron-rich positions on nucleobases, particularly guanine. researchgate.net To prevent these issues and drive the deprotection equilibrium toward the products, cation scavengers are often included in the reaction mixture. tandfonline.comnih.gov

ScavengerClassMechanism/NotesReference
Triethylsilane (TES)SilaneReduces the DMT cation to 4,4'-dimethoxytritylmethane. Efficient and widely used. researchgate.netnih.gov
Triisopropylsilane (TIPS)SilaneFunctions similarly to TES, trapping the trityl cation. tandfonline.comnih.govtandfonline.com
1-DodecanethiolThiolActs as a nucleophile to trap the DMT cation. Less odorous than simpler thiols. tandfonline.comtandfonline.com
ThioanisoleThioetherEvaluated as a scavenger, found to be less reactive than methanol (B129727) or silanes. tandfonline.comnih.govtandfonline.com
MethanolAlcoholHighly reactive toward the DMT cation but can also react with the acid (e.g., TCA), so pre-mixing should be avoided. tandfonline.comnih.govtandfonline.com

Alternative and Non-Conventional Deprotection Strategies for 4,4'-Dimethoxytrityl Groups

While acid-catalyzed cleavage is the standard, its potential for inducing side reactions has prompted the investigation of alternative deprotection methods. These non-conventional strategies aim to remove the DMT group under milder or orthogonal conditions, enhancing compatibility with sensitive substrates.

Photochemical deprotection offers a powerful alternative to acid-based methods, as it allows for cleavage under neutral conditions by using light as the reagent. organic-chemistry.org This approach is highly orthogonal to many other protecting groups and reaction conditions used in complex molecule synthesis. organic-chemistry.orgnih.gov Recent research has demonstrated the successful visible-light-mediated photocatalytic cleavage of trityl ethers and thioethers. organic-chemistry.org

The mechanism involves a photoredox catalyst that, upon irradiation with light, generates a triphenylmethyl radical from the trityl ether. This radical intermediate subsequently collapses, leading to selective bond cleavage and release of the alcohol. organic-chemistry.org This method is highly selective, proceeds under pH-neutral conditions, and is tolerant of various functional groups, including other acid-labile protecting groups. organic-chemistry.org While much of the research has focused on the general trityl group, the principles are applicable to its derivatives and represent a promising strategy for the deprotection of sensitive biomolecules where avoiding acidic conditions is paramount. organic-chemistry.orgmdpi.com

The use of strongly acidic cation-exchange resins provides a method for detritylation that simplifies product purification. google.com In this heterogeneous catalysis approach, the DMT-protected compound, such as an oligonucleotide, is passed through a column packed with a resin in its protonated (H+) form, such as Dowex or Amberlyst resins. google.com

The acidic environment on the surface of the resin facilitates the cleavage of the DMT group. The freed oligonucleotide elutes from the column, while the positively charged DMT cation is retained by the negatively charged resin. google.com This method is significantly faster than traditional acetic acid-based deprotection and eliminates much of the post-reaction processing required to remove the cleaved trityl group and neutralizing salts. google.com The technique is particularly advantageous for large-scale synthesis where efficiency and streamlined purification are crucial. google.com Amberlyst-15 has also been noted for its use in deprotection by varying the protic solvent. researchgate.net

Advanced Methodologies and Future Research Perspectives Utilizing 4,4 Dimethoxytrityl Chloride

Chromatography-Free Purification Techniques for 4,4-Dimethoxytrityl Protected Compounds

The large-scale synthesis of oligonucleotides for therapeutic and diagnostic applications has intensified the need for purification methods that are more efficient and scalable than traditional high-performance liquid chromatography (HPLC). The hydrophobic nature of the DMT group provides a powerful handle for "catch-and-release" purification strategies that obviate the need for laborious chromatographic separations. These methods rely on the principle of "DMT-on" synthesis, where the final full-length oligonucleotide retains its 5'-DMT group, distinguishing it from shorter, capped "failure sequences" that lack this group. nih.govnih.gov

Solid-Phase Extraction (SPE)

A primary chromatography-free method is based on solid-phase extraction (SPE) using cartridges packed with a reverse-phase sorbent. glenresearch.comnih.gov This technique functions as a simplified, low-pressure chromatographic step. The crude mixture, after cleavage from the solid support and deprotection, is loaded onto the SPE cartridge. acs.org The hydrophobic DMT-on target sequence is retained by the sorbent, while the more hydrophilic, DMT-off failure sequences are washed away. glenresearch.comacs.org Subsequently, the DMT group is cleaved on-cartridge using a mild acidic solution (e.g., trifluoroacetic acid), and the purified, detritylated oligonucleotide is then eluted. acs.org This method is significantly faster than HPLC and can be adapted for high-throughput applications using 96-well plates. nih.govglenresearch.com

Below is a typical workflow for DMT-on SPE purification:

StepProcedurePurpose
1. Conditioning The SPE cartridge is washed with a strong organic solvent (e.g., acetonitrile).To wet the sorbent and frits.
2. Equilibration The cartridge is equilibrated with an ion-pairing buffer (e.g., triethylammonium (B8662869) acetate, TEAA).To prepare the sorbent for sample loading and aid in oligonucleotide retention.
3. Sample Loading The crude oligonucleotide solution is loaded onto the cartridge.To bind the DMT-on target sequence to the sorbent.
4. Washing The cartridge is washed with a low-concentration organic solvent buffer.To elute salts, protecting group remnants, and hydrophilic DMT-off failure sequences.
5. On-Cartridge Detritylation A mild acid solution (e.g., 2% Trifluoroacetic Acid) is passed through the cartridge.To cleave the DMT group from the retained full-length oligonucleotide.
6. Elution The cartridge is washed with a final elution buffer (e.g., aqueous acetonitrile).To release and collect the purified, detritylated full-length oligonucleotide.

"Catching by Polymerization"

More innovative non-chromatographic techniques have been developed, such as "catching by polymerization". In one iteration of this method, failure sequences are capped during synthesis with a phosphoramidite (B1245037) containing a polymerizable group, such as methacrylamide. rsc.org After synthesis and deprotection, a radical polymerization reaction is initiated. The failure sequences are incorporated into a polymer gel, effectively trapping them. The desired full-length, DMT-on oligonucleotide, which lacks the polymerizable cap, remains in solution and can be easily separated by simple extraction and filtration. rsc.org This approach avoids any form of chromatography and is highly scalable. rsc.org

Precipitation-Based Methods

Another strategy leverages the differential solubility of DMT-protected compounds. An advanced deprotection method utilizes an organic alkaline solution (e.g., a mixture of triethylamine (B128534) and lithium hydroxide (B78521) in methanol) to cleave the oligonucleotide from the support and remove protecting groups. nih.gov Under these conditions, the synthesized oligonucleotide precipitates on the solid support, while cleaved protecting groups and other impurities remain in solution and are washed away. nih.govnih.gov This method is particularly effective for shorter oligonucleotides and eliminates the need for subsequent purification steps to remove contaminants like benzamide. nih.gov

These chromatography-free techniques, all of which pivot on the unique properties of the DMT group, represent a significant advance in the purification of synthetic oligonucleotides, enabling faster, more economical, and scalable production.

Development and Application of Bifunctional and Novel Trityl-Based Linkers

Section 7.3 is not yet available.

Impact of 4,4-Dimethoxytrityl Groups on Molecular Architecture and Conformation in Complex Systems

Section 7.4 is not yet available.

Future Directions and Emerging Frontiers in 4,4-Dimethoxytrityl Chloride Chemical Research

Section 7.5 is not yet available.

Q & A

Basic Question: What is the primary role of DMT-Cl in oligonucleotide synthesis, and how does its mechanism ensure selective protection?

Answer:
DMT-Cl is a critical reagent for protecting the 5'-hydroxyl group of nucleosides during solid-phase oligonucleotide synthesis. The trityl group reacts with hydroxyl or thiol groups to form acid-labile ether or thioether bonds, enabling temporary protection while other functional groups undergo chemical modifications. The selectivity arises from steric and electronic factors: the bulky trityl group preferentially reacts with less hindered primary hydroxyl groups (e.g., 5'-OH in ribose) over secondary or tertiary hydroxyls. Deprotection is achieved using mild acidic conditions (e.g., 3% dichloroacetic acid in dichloromethane), which cleaves the trityl group without damaging the oligonucleotide backbone .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.